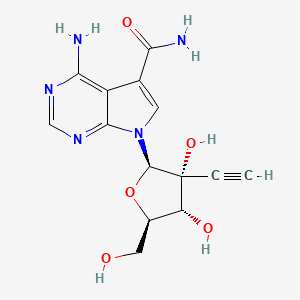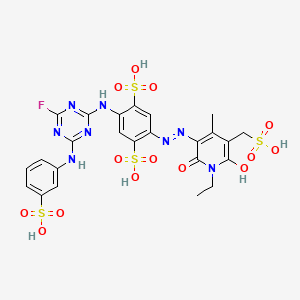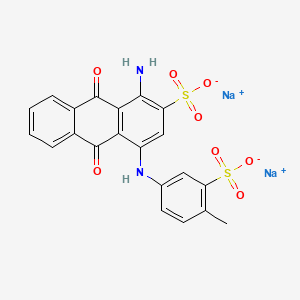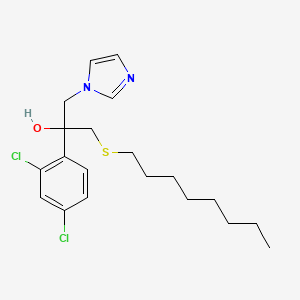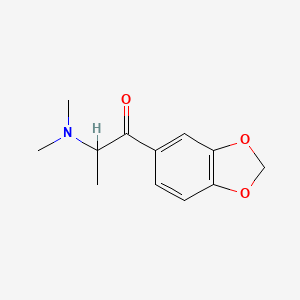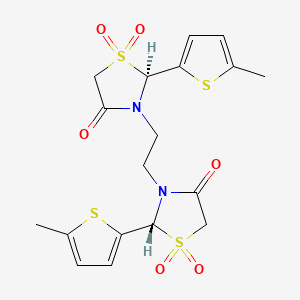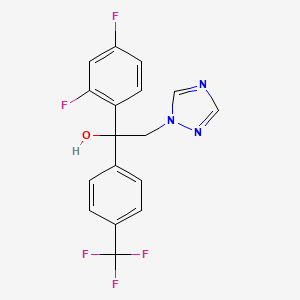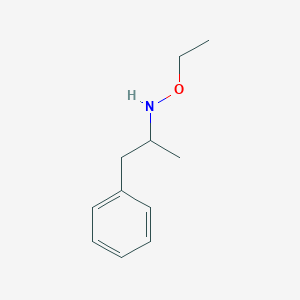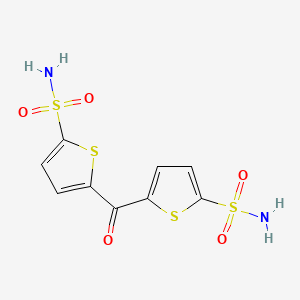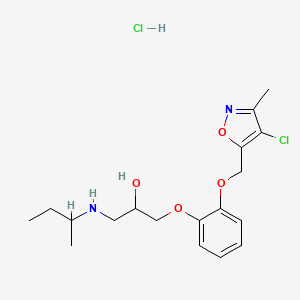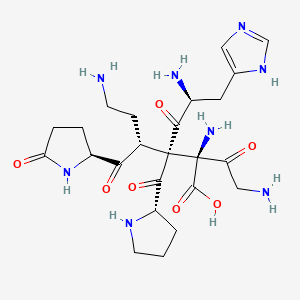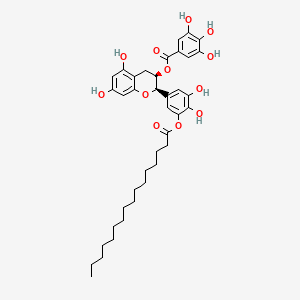
Epigallocatechin gallate 3'-palmitate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epigallocatechin gallate 3’-palmitate is a derivative of epigallocatechin gallate, a catechin found abundantly in green tea. This compound is formed by the esterification of epigallocatechin gallate with palmitic acid. It is known for its enhanced stability and bioavailability compared to its parent compound, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Epigallocatechin gallate 3’-palmitate can be synthesized through a chemical acylation process. The optimized reaction conditions involve using epigallocatechin gallate, palmitoyl chloride, and sodium acetate in a molar ratio of 1:2:2, with acetone as the solvent. The reaction is carried out at 40°C, resulting in a yield of 90.6% .
Industrial Production Methods
While specific industrial production methods for epigallocatechin gallate 3’-palmitate are not extensively documented, the synthesis process can be scaled up using standard chemical engineering techniques. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Epigallocatechin gallate 3’-palmitate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its antioxidant properties.
Substitution: The ester linkage in epigallocatechin gallate 3’-palmitate can be targeted in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted derivatives, each with distinct chemical and biological properties.
Aplicaciones Científicas De Investigación
Epigallocatechin gallate 3’-palmitate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study esterification and acylation reactions.
Biology: The compound’s enhanced stability and bioavailability make it a valuable tool in studying cellular uptake and metabolism of catechins.
Industry: It is used in the formulation of dietary supplements and functional foods, leveraging its health-promoting properties.
Mecanismo De Acción
The mechanism of action of epigallocatechin gallate 3’-palmitate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals, reducing oxidative stress and preventing cellular damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and modulates inflammatory pathways.
Comparación Con Compuestos Similares
Similar Compounds
Epigallocatechin gallate: The parent compound, known for its antioxidant and anti-inflammatory properties.
Epicatechin gallate: Another catechin with similar biological activities but different structural features.
Gallocatechin gallate: A catechin with comparable antioxidant properties but differing in its molecular structure.
Uniqueness
Epigallocatechin gallate 3’-palmitate stands out due to its enhanced stability and bioavailability, making it more effective in various applications compared to its parent compound and other similar catechins. Its unique ester linkage with palmitic acid provides additional benefits in terms of cellular uptake and metabolic stability .
Propiedades
Número CAS |
948837-65-8 |
|---|---|
Fórmula molecular |
C38H48O12 |
Peso molecular |
696.8 g/mol |
Nombre IUPAC |
[(2R,3R)-2-(3-hexadecanoyloxy-4,5-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C38H48O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-34(44)48-32-19-23(16-30(43)36(32)46)37-33(22-26-27(40)20-25(39)21-31(26)49-37)50-38(47)24-17-28(41)35(45)29(42)18-24/h16-21,33,37,39-43,45-46H,2-15,22H2,1H3/t33-,37-/m1/s1 |
Clave InChI |
KXCIOTCUJXIMFD-PZSMLTKBSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OC1=CC(=CC(=C1O)O)[C@@H]2[C@@H](CC3=C(C=C(C=C3O2)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OC1=CC(=CC(=C1O)O)C2C(CC3=C(C=C(C=C3O2)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



